molecular formula C14H14BrF2NO2 B2873206 tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate CAS No. 2237235-37-7

tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate

Cat. No. B2873206
CAS RN: 2237235-37-7
M. Wt: 346.172
InChI Key: DXVCCTJXMNLPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate (TBFMC) is an organic compound that has been studied for its potential application in scientific research. TBFMC is a brominated difluoromethylated indole derivative that has been used in a variety of synthetic reactions, including the synthesis of a range of biologically active compounds. TBFMC is also known to exhibit a range of biochemical and physiological effects, which makes it a useful tool in a variety of research areas.

Scientific Research Applications

Synthesis and Chemical Transformations

tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate plays a significant role in the synthesis of complex molecules and chemical transformations. For instance, it has been used in the synthesis of annulated γ-carbolines through palladium-catalyzed intramolecular iminoannulation of alkynes, showcasing its utility in creating gamma-carboline derivatives with an additional ring fused across the indole structure. This process has been demonstrated to yield a variety of gamma-carboline derivatives in good to excellent yields, highlighting its versatility in organic synthesis (Zhang & Larock, 2002), (Zhang & Larock, 2003).

Catalytic Applications

This compound has also found applications in catalysis, such as in the selective aerobic oxidation of allylic and benzylic alcohols. The presence of copper(I) chloride allows tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate to act as a catalyst for this process, efficiently converting a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds. This showcases its role in facilitating chemoselective oxidations without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Amines and Amino Acids

The versatility of tert-butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate extends to the synthesis of amines and amino acids. It has been employed in the synthesis of indoles and anilines using tert-butyl sulfinamide as an ammonia surrogate. This methodology allows for the preparation of indoles and anilines with sensitive functional groups, indicating its utility in synthesizing bioactive molecules and pharmaceutical intermediates with high functional group tolerance (Prakash et al., 2011).

Advanced Organic Syntheses

Moreover, this compound has been a precursor in advanced organic syntheses, such as the preparation of spirocyclic indoline lactones and difluoromethylated quinazolic acid derivatives. These syntheses demonstrate the compound's role in facilitating complex cyclization reactions and its importance in the development of novel cyclic amino acids and lactone structures, which could have implications in pharmaceutical development and material sciences (Hao et al., 2000), (Hodges et al., 2004).

properties

IUPAC Name

tert-butyl 6-bromo-3-(difluoromethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2NO2/c1-14(2,3)20-13(19)18-7-10(12(16)17)9-5-4-8(15)6-11(9)18/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVCCTJXMNLPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-3-(difluoromethyl)-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.